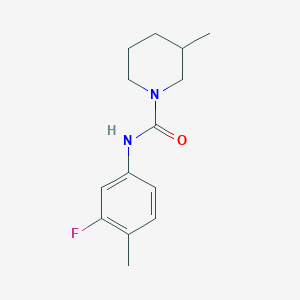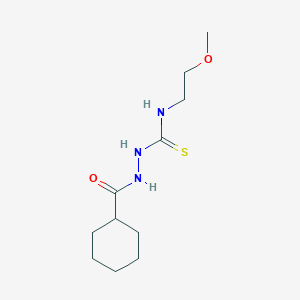
5-(3,4-dichlorophenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-furamide
Übersicht
Beschreibung
5-(3,4-dichlorophenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-furamide is a chemical compound that has been extensively researched due to its potential therapeutic applications. This compound is commonly referred to as DMF and belongs to the class of furamide compounds. DMF has been found to exhibit several biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of DMF is not fully understood. However, several studies have suggested that DMF exerts its biological effects by modulating various signaling pathways. DMF has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. Additionally, DMF has been found to activate the Nrf2-ARE pathway, which plays a crucial role in the antioxidant response.
Biochemical and Physiological Effects:
DMF has been found to exhibit several biochemical and physiological effects. DMF has been reported to inhibit the production of pro-inflammatory cytokines and prostaglandins, which play a crucial role in the inflammatory response. Additionally, DMF has been found to induce the expression of antioxidant enzymes, which protect cells from oxidative stress. DMF has also been reported to exhibit antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DMF has several advantages for lab experiments. DMF is readily available and can be synthesized using various methods. Additionally, DMF has been extensively studied in animal models, and its biological effects are well-documented. However, DMF also has some limitations for lab experiments. DMF is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, the exact mechanism of action of DMF is not fully understood, which makes it challenging to design experiments to investigate its biological effects.
Zukünftige Richtungen
DMF has several potential therapeutic applications, and future research should focus on exploring its efficacy and safety in clinical trials. Additionally, future research should focus on investigating the exact mechanism of action of DMF and identifying its molecular targets. DMF has been found to exhibit synergistic effects with other compounds, and future research should focus on exploring its potential in combination therapy. Finally, future research should focus on developing novel analogs of DMF with improved efficacy and safety profiles.
Conclusion:
In conclusion, DMF is a chemical compound that has been extensively researched for its potential therapeutic applications. DMF has been found to exhibit anti-inflammatory, analgesic, and antitumor effects. DMF modulates various signaling pathways, including the NF-κB and Nrf2-ARE pathways. DMF has several advantages for lab experiments, including its availability and well-documented biological effects. However, DMF also has some limitations, including its relatively new status and the lack of understanding of its mechanism of action. Future research should focus on exploring the potential therapeutic applications of DMF and developing novel analogs with improved efficacy and safety profiles.
Wissenschaftliche Forschungsanwendungen
DMF has been extensively researched for its potential therapeutic applications. Several studies have reported the anti-inflammatory and analgesic effects of DMF in animal models. DMF has been found to inhibit the production of pro-inflammatory cytokines and prostaglandins, which play a crucial role in the inflammatory response. Additionally, DMF has been found to exhibit antitumor effects in various cancer cell lines. DMF has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
5-(3,4-dichlorophenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2S/c1-7-10(14(21)18-15-20-19-8(2)23-15)6-13(22-7)9-3-4-11(16)12(17)5-9/h3-6H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMVJKXKVIXKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4707287.png)
![1-(diphenylmethyl)-4-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4707290.png)

![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4707296.png)
![1-({[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4707314.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4707315.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-tert-butylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4707320.png)
![ethyl (2-{[3-(3,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B4707321.png)
![N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea](/img/structure/B4707328.png)
![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4707329.png)
![4-[({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4707341.png)

![ethyl 1-methyl-5-[(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylcarbonyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B4707352.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4707373.png)